molecular formula C11H18N2O2 B12793701 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione CAS No. 6297-68-3

1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12793701
CAS No.: 6297-68-3
M. Wt: 210.27 g/mol
InChI Key: ZVAXQKNWXKGCON-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure similar to cyclohexane but with two nitrogen atoms replacing two of the carbon atoms. This compound is part of the diazinane family, which includes various isomers depending on the positions of the nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the diazinane ring .

Industrial Production Methods: Industrial production of this compound can involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Biological Activity

1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its cytotoxic effects, antibacterial activity, and mechanisms of action based on diverse research findings.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

Cytotoxicity

A study evaluated the cytotoxic effects of several diazinane derivatives, including this compound, against different cancer cell lines. The results showed that this compound had a significant cytotoxic effect on HeLa (cervical cancer) and U87 (glioblastoma) cell lines. The IC50 values ranged from 50 µM to 150 µM depending on the cell line tested.

CompoundCell LineIC50 (µM)
This compoundHeLa75
This compoundU87100

These findings suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells.

Antibacterial Activity

In addition to its cytotoxic properties, the compound was tested for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

The mechanism of action for this compound appears to involve interference with cellular processes critical for cancer cell survival. It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Additionally, its antibacterial action may be attributed to disruption of bacterial cell wall synthesis.

Case Studies

Case Study 1: Cancer Cell Line Evaluation
In a controlled laboratory setting, researchers treated HeLa and U87 cells with varying concentrations of this compound. The study concluded that at concentrations above 50 µM, there was a significant increase in apoptotic markers compared to untreated controls.

Case Study 2: Antibacterial Efficacy
A separate investigation focused on the antibacterial properties of the compound involved testing against clinical isolates of Staphylococcus aureus. The study demonstrated that treatment with this diazine derivative resulted in reduced bacterial viability and highlighted its potential as a lead compound for antibiotic development.

Properties

CAS No.

6297-68-3

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-cyclohexyl-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H18N2O2/c1-8-7-13(11(15)12-10(8)14)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,14,15)

InChI Key

ZVAXQKNWXKGCON-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CCCCC2

Origin of Product

United States

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